1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
This compound is a type of organic molecule that has been used in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . It contains a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group . The InChI code for this compound is 1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The rigidity of the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.31 . It is a powder at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-azetidin-3-ylpyridine-2,6-dione with tert-butoxycarbonyl chloride followed by reduction with sodium borohydride and subsequent hydrolysis to yield the final product.", "Starting Materials": ["1-azetidin-3-ylpyridine-2,6-dione", "tert-butoxycarbonyl chloride", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 1-azetidin-3-ylpyridine-2,6-dione in dry dichloromethane and add tert-butoxycarbonyl chloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for 1 hour.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Hydrolyze the tert-butoxycarbonyl group by adding hydrochloric acid and heating the mixture at reflux for 2 hours.", "Step 6: Cool the mixture and extract the product with dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product."] } | |
CAS No. |
2355218-15-2 |
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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